4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This specific compound features a pyrrolidine derivative, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural features that may influence its pharmacological profile.
The compound can be classified as a benzamide due to the presence of the benzamide functional group, and it also contains a pyrrolidine moiety, which is a five-membered ring containing nitrogen. This classification places it within the broader category of heterocyclic compounds, which are organic compounds containing at least one atom other than carbon in the ring structure.
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide can be achieved through several methods. A common approach involves the reaction of 2,5-dioxopyrrolidine with N-phenylbenzoyl chloride or similar acylating agents. The general procedure includes:
The yield and purity of the final product can be assessed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide can be represented as follows:
This indicates that the compound consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features:
Spectroscopic data such as infrared (IR) spectra would show characteristic peaks corresponding to the amide () and carbonyl groups ().
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions highlight the compound's potential utility in further synthetic applications.
While specific biological mechanisms for 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide have not been extensively characterized in literature, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors. The mechanism may involve:
Quantitative structure–activity relationship (QSAR) studies may provide insights into its potential efficacy based on structural modifications.
The physical properties of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide include:
Chemical properties include:
Characterization techniques such as differential scanning calorimetry (DSC) can be used to assess thermal properties.
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide has potential applications in various fields:
Further research into this compound could uncover additional applications across different scientific disciplines.
4-(2,5-Dioxopyrrolidin-1-yl)-N-phenylbenzamide is a multifunctional small molecule characterized by a benzamide core linked to a phenyl group via an amide bond and a maleimide-derived 2,5-dioxopyrrolidinyl moiety. This structure enables dual functionality: The dioxopyrrolidinyl group facilitates electrophilic reactions (e.g., with thiol groups in proteins), while the benzamide scaffold allows structural diversification for target binding. The compound falls within the broader class of N-acylsuccinimide derivatives, which have gained prominence in bioconjugation chemistry and targeted therapeutic agent design due to their reactivity and tunable pharmacokinetic properties. Its molecular formula is C~17~H~14~N~2~O~3~, with a systematic IUPAC name reflecting the 1:1 linkage between N-phenylbenzamide and a 2,5-dioxopyrrolidine ring.
This compound significantly enhances monoclonal antibody (mAb) production in mammalian cell cultures, particularly Chinese Hamster Ovary (CHO) cell lines, which dominate industrial biotherapeutics manufacturing. In high-throughput screening of 23,227 chemicals, 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide analogs increased specific antibody productivity by 40–60% without genetic modification of host cells. The mechanism involves metabolic reprogramming: suppression of cell proliferation (by ~30%) coupled with increased cell-specific glucose uptake (1.5-fold) and intracellular adenosine triphosphate (ATP) accumulation (2.2-fold), redirecting energy resources toward protein synthesis rather than biomass generation .
A critical secondary effect is modulation of post-translational modifications. The compound reduces galactosylation of the antibody Fc domain—a key quality attribute influencing pharmacokinetics and effector functions. This occurs via selective inhibition of β-1,4-galactosyltransferase activity, enabling tunable glycan profiles for biosimilar development or optimized therapeutic efficacy .
Structural determinants of efficacy were identified through structure-activity relationship (SAR) studies:
Table 1: Impact on CHO Cell Culture Parameters for Monoclonal Antibody Production
| Parameter | Control Culture | Compound-Treated Culture | Change (%) |
|---|---|---|---|
| Specific Growth Rate (h⁻¹) | 0.035 | 0.024 | -31% |
| Glucose Uptake Rate (pmol/cell/day) | 1.2 | 1.8 | +50% |
| Intracellular ATP (nmol/10⁶ cells) | 1.5 | 3.3 | +120% |
| Specific Antibody Production (pg/cell/day) | 25 | 40 | +60% |
| Terminal Galactosylation (%) | 52 | 29 | -44% |
Source: Adapted from PLoS One (2021)
The compound’s development traces to early 2000s research on N-acylsuccinimides as kinase inhibitors and antibody-drug conjugate (ADC) linkers. Its first application in therapeutic synthesis emerged from Daiichi Sankyo’s 2015–2020 investigations into pyrrolidine-2,5-dione derivatives for optimizing biologics production. Parallel work exploited its electrophilicity for covalent drug design: The dioxopyrrolidinyl group undergoes Michael addition with cysteine thiols in target proteins, enabling irreversible inhibition of enzymes like fatty acid amide hydrolase (FAAH) or kinases [2] [9].
Patent landscapes reveal strategic diversification:
The compound also advanced hybrid molecule design for multifunctional drugs. For example, coupling its benzamide core to antiepileptic pharmacophores yielded "AS-1" (N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide), which exhibits synergistic effects with valproic acid in drug-resistant seizure models. This exemplifies the scaffold’s utility in creating broad-spectrum agents via rational integration of pharmacophoric elements [2].
Table 2: Evolution of Therapeutic Applications Based on Structural Analogs
| Year | Structural Derivative | Therapeutic Application | Key Advancement |
|---|---|---|---|
| 2011 | N-(2,5-Dioxopyrrolidin-1-yl)benzamides with morpholine substituents | Neurological disorders (e.g., epilepsy) | Enhanced CNS penetration via tertiary amine motifs [7] |
| 2016 | 4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-chlorophenyl)benzamide | Kinase inhibition | Irreversible binding to EGFR-T790M mutant cysteine residues [4] |
| 2020 | N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Drug-resistant epilepsy | Synergistic supra-additive effects with valproate in kindling models [2] |
| 2021 | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Monoclonal antibody production | Metabolic shift toward ATP-dependent protein synthesis in CHO cells |
Source: Patent literature and peer-reviewed studies (2011–2021)
The scaffold’s versatility is further demonstrated in antibody-recruiting small molecules (ARMs), where its dioxopyrrolidinyl group conjugates to antibodies, redirecting immune responses against cancer cells. This application capitalizes on the ring’s hydrolysis stability at physiological pH (<7.4) but rapid reactivity at tumor microenvironment pH (6.5–6.8), enabling site-specific bioconjugation [4] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6